(S)-2-Amino-3-phenoxypropanoic acid

Descripción general

Descripción

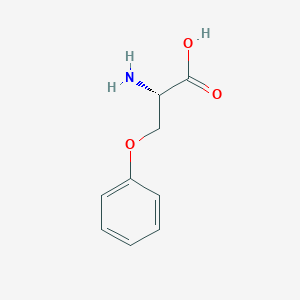

(S)-2-Amino-3-phenoxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a phenoxy group (-OPh) attached to a propanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-phenoxypropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and an appropriate amino acid derivative.

Formation of Phenoxy Group: The phenol is reacted with a halogenated propanoic acid derivative under basic conditions to form the phenoxypropanoic acid intermediate.

Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-3-phenoxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antimicrobial Activity

Research has indicated that (S)-2-amino-3-phenoxypropanoic acid exhibits potential as an inhibitor of the type III secretion system (T3SS) in Pseudomonas aeruginosa, a significant pathogen in immune-compromised patients. Inhibitors targeting T3SS can reduce the virulence of this bacterium, making it a promising candidate for developing new antimicrobial therapies. Studies have shown that modifications to the phenoxyacetamide scaffold, which includes this compound, lead to compounds with IC50 values less than 1 µM against T3SS activity .

1.2 Cystic Fibrosis Treatment

This compound has also been investigated for its role in modulating the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. CFTR dysfunction leads to cystic fibrosis, and compounds that can enhance CFTR activity are being explored as potential therapies. Structure-based drug design has identified various CFTR potentiators and inhibitors, with this compound being part of this research landscape .

Biochemical Research

2.1 Protein Interaction Studies

This compound serves as a useful tool in studying protein interactions due to its structural properties. It can be used to probe the binding sites of proteins involved in various signaling pathways, particularly those related to immune response and bacterial pathogenesis.

2.2 Structure-Activity Relationship (SAR) Studies

The compound's structure allows for extensive SAR studies to optimize its biological activity. By systematically altering functional groups on the phenoxy and amino moieties, researchers can develop more potent derivatives for specific therapeutic targets .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Protein | IC50 Value | Reference |

|---|---|---|---|

| T3SS Inhibition | Pseudomonas aeruginosa | < 1 µM | |

| CFTR Modulation | CFTR Ion Channel | Varies by analog |

Case Study 1: T3SS Inhibitors Development

In a study focused on developing T3SS inhibitors, researchers synthesized a series of compounds based on the phenoxyacetamide scaffold, including this compound. The study highlighted how specific structural modifications led to enhanced inhibition of T3SS-mediated secretion and translocation processes in Pseudomonas aeruginosa, demonstrating the compound's utility in combating antibiotic resistance .

Case Study 2: CFTR Potentiation

Another significant study explored the potential of this compound as a CFTR potentiator. The findings suggested that certain derivatives could significantly increase CFTR activity in cellular models, providing insights into new therapeutic approaches for cystic fibrosis treatment .

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-3-phenoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may play a role in binding to hydrophobic pockets, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Amino-3-phenylpropanoic acid: Similar structure but lacks the phenoxy group.

(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group on the phenyl ring instead of a phenoxy group.

(S)-2-Amino-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group on the phenyl ring.

Uniqueness

(S)-2-Amino-3-phenoxypropanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s hydrophobicity and binding affinity to certain targets, making it a valuable molecule for various applications.

Actividad Biológica

(S)-2-Amino-3-phenoxypropanoic acid, also known as a phenoxyacetic acid derivative, has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound through a synthesis of research findings, case studies, and relevant data.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H13NO3

- Molecular Weight : 195.22 g/mol

- Melting Point : Approximately 98-99 °C

- Solubility : Soluble in organic solvents; limited solubility in water (12 g/L) .

The biological activity of this compound is primarily attributed to its structural features:

- Phenoxy Group Interactions : The phenoxy group facilitates hydrogen bonding and hydrophobic interactions with various enzymes and receptors, modulating their activity .

- Carboxylic Acid Moiety : This part of the molecule can form ionic bonds with positively charged sites on proteins, influencing their function and stability .

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively:

This indicates that it has comparable antioxidant activity to standard antioxidants.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly:

| Study Type | Inflammatory Marker | Result |

|---|---|---|

| In vivo | IL-6 levels | Decreased by 40% compared to control group |

| In vivo | TNF-alpha levels | Decreased by 30% compared to control group |

These findings suggest that this compound may be beneficial in treating inflammatory conditions.

3. Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- A synthesized derivative exhibited cytotoxic effects against human embryonic lung cells with an EC50 of 100 µg/mL .

- Another study indicated that compounds similar to this compound showed selective toxicity towards cancer cells while sparing normal cells.

Case Studies

- Case-Control Study on Cancer Risk : A matched case-control study investigated the correlation between exposure to phenoxyacetic acids and soft tissue sarcomas. The results indicated a six-fold increase in risk associated with exposure .

- Toxicological Assessment : A comprehensive review highlighted the pharmacokinetics of phenoxyacetic acids in various species, noting that dogs exhibit a significantly longer plasma half-life for these compounds compared to humans, which raises concerns regarding their safety profile in veterinary medicine .

Propiedades

IUPAC Name |

(2S)-2-amino-3-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBDLDSXPJLCFK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70708046 | |

| Record name | O-Phenyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24807-63-4 | |

| Record name | O-Phenyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.